![molecular formula C30H25N3O4S B11629826 3-amino-2-benzoyl-4-(3,4-dimethoxyphenyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide](/img/structure/B11629826.png)

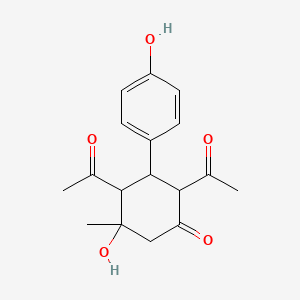

3-amino-2-benzoyl-4-(3,4-dimethoxyphenyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

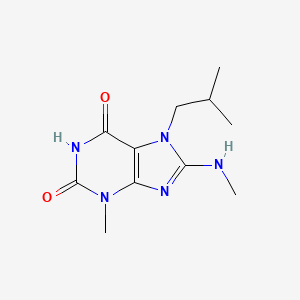

3-アミノ-2-ベンゾイル-4-(3,4-ジメトキシフェニル)-6-メチル-N-フェニルチエノ[2,3-b]ピリジン-5-カルボキサミドは、チエノピリジン誘導体のクラスに属する複雑な有機化合物です。

2. 製法

合成経路と反応条件

3-アミノ-2-ベンゾイル-4-(3,4-ジメトキシフェニル)-6-メチル-N-フェニルチエノ[2,3-b]ピリジン-5-カルボキサミドの合成は、通常、容易に入手可能な前駆体から出発する多段階反応を伴います。一般的な経路の1つは、4-ブロモアセトフェノンと3,4-ジメトキシベンズアルデヒドをエタノールと水酸化ナトリウム溶液中で反応させて、カルコン中間体を生成させることを含みます。 この中間体は、次に2-シアノチオアセトアミドと反応させて対応するピリジンチオンを生成し、さらに2-クロロ-N-アリールアセトアミド誘導体、α-ハロケトン、ヨウ化メチル、またはクロロアセトニトリルと反応させて、最終的なチエノピリジン誘導体を生成します .

工業的生産方法

この化合物の工業的生産方法は、高い収率と純度を確保するために、上記の合成経路の最適化を含む可能性があります。これには、自動反応器の使用、反応条件の精密な制御、再結晶またはクロマトグラフィーなどの精製技術が含まれる場合があります。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-benzoyl-4-(3,4-dimethoxyphenyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common route involves the reaction of 4-bromo acetophenone with 3,4-dimethoxy benzaldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione, which is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce the final thienopyridine derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反応の分析

反応の種類

3-アミノ-2-ベンゾイル-4-(3,4-ジメトキシフェニル)-6-メチル-N-フェニルチエノ[2,3-b]ピリジン-5-カルボキサミドは、次のようなさまざまな化学反応を受ける可能性があります。

酸化: この化合物は、特定の条件下で酸化されて、対応する酸化誘導体を生成する可能性があります。

還元: 還元反応は、化合物内の官能基を修飾するために実行できます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな求核剤と求電子剤が含まれます。 反応条件は、通常、制御された温度、エタノールやメタノールなどの溶媒、および反応を促進する触媒を伴います .

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化により酸化されたチエノピリジン誘導体が生成される場合があり、置換反応はチエノピリジン環に新しい官能基を導入する可能性があります .

科学的研究の応用

3-アミノ-2-ベンゾイル-4-(3,4-ジメトキシフェニル)-6-メチル-N-フェニルチエノ[2,3-b]ピリジン-5-カルボキサミドは、科学研究でいくつかの応用が期待されています。

化学: これは、他の複雑な有機分子の合成のための前駆体として使用されます。

生物学: この化合物は、さまざまな微生物株に対して抗菌活性を示し、新規抗生物質を開発するための候補となっています.

作用機序

3-アミノ-2-ベンゾイル-4-(3,4-ジメトキシフェニル)-6-メチル-N-フェニルチエノ[2,3-b]ピリジン-5-カルボキサミドの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、微生物細胞の代謝プロセスを妨げることによって、微生物細胞の増殖を阻害する可能性があります。 癌細胞では、特定のシグナル伝達経路を標的にすることによって、アポトーシスを誘導するか、細胞増殖を阻害する可能性があります .

6. 類似の化合物との比較

類似の化合物

チエノピリジン誘導体: これらの化合物は、類似のコア構造を共有し、さまざまな生物活性を示します。

ピリジン誘導体: スルファピリジンなどの化合物は、同様の抗菌特性を持っています.

チアゾール誘導体: これらの化合物は、抗菌作用や抗癌作用などの多様な生物活性を示します.

独自性

3-アミノ-2-ベンゾイル-4-(3,4-ジメトキシフェニル)-6-メチル-N-フェニルチエノ[2,3-b]ピリジン-5-カルボキサミドは、官能基の特定の組み合わせと、それに起因する生物活性により、ユニークです。

類似化合物との比較

Similar Compounds

Thienopyridine derivatives: These compounds share a similar core structure and exhibit various biological activities.

Pyridine derivatives: Compounds like sulfapyridine have similar antimicrobial properties.

Thiazole derivatives: These compounds also exhibit diverse biological activities, including antimicrobial and anticancer properties.

Uniqueness

3-amino-2-benzoyl-4-(3,4-dimethoxyphenyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide is unique due to its specific combination of functional groups and the resulting biological activities.

特性

分子式 |

C30H25N3O4S |

|---|---|

分子量 |

523.6 g/mol |

IUPAC名 |

3-amino-2-benzoyl-4-(3,4-dimethoxyphenyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide |

InChI |

InChI=1S/C30H25N3O4S/c1-17-23(29(35)33-20-12-8-5-9-13-20)24(19-14-15-21(36-2)22(16-19)37-3)25-26(31)28(38-30(25)32-17)27(34)18-10-6-4-7-11-18/h4-16H,31H2,1-3H3,(H,33,35) |

InChIキー |

SLMLZPVQKXURND-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=C2C(=C(SC2=N1)C(=O)C3=CC=CC=C3)N)C4=CC(=C(C=C4)OC)OC)C(=O)NC5=CC=CC=C5 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-3-{2-[2-(propan-2-yloxy)phenoxy]ethyl}quinazolin-4(3H)-one](/img/structure/B11629764.png)

![5-(1,3-benzodioxol-5-ylmethylsulfanyl)-11-benzyl-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11629767.png)

![2-Amino-1-(3,4-dichlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11629770.png)

![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629773.png)

![N-(5-{2-[(4-Aminophenyl)amino]-1,3-thiazol-4-YL}-4-methyl-1,3-thiazol-2-YL)propanamide](/img/structure/B11629780.png)

![2-(3-{(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B11629793.png)

![4-({[(2Z)-3-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11629806.png)

![2-(4-chlorophenyl)-3-[2-(3,4-dimethylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11629819.png)